K1 peptide fragment of plasminogen function
K1 peptide fragment of plasminogen function
An In-depth Technical Guide on the Function of Plasminogen Kringle Fragments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasminogen is a single-chain glycoprotein zymogen found in plasma and extracellular fluids.[1] It is the precursor to the serine protease plasmin, a key enzyme in the fibrinolytic system responsible for dissolving blood clots.[2][3] The plasminogen molecule is organized into several distinct domains: an N-terminal peptide, five homologous triple-loop structures known as kringle domains (K1 to K5), and a C-terminal serine protease domain.[2][4]
Proteolytic cleavage of plasminogen can generate various fragments, notably angiostatins, which are potent endogenous inhibitors of angiogenesis—the formation of new blood vessels from pre-existing ones.[5][6] These fragments, which include combinations of the kringle domains, have garnered significant interest in cancer research and drug development due to their ability to suppress tumor growth by choking off its blood supply.[7][8] This guide focuses on the function of the Kringle 1 (K1) domain and its related, functionally significant fragments such as K1-3 and K1-5, detailing their anti-angiogenic mechanisms, signaling pathways, and the experimental protocols used for their characterization.
Core Function: Anti-Angiogenesis
The primary and most studied function of plasminogen kringle fragments, including those containing the K1 domain, is the inhibition of angiogenesis. This is achieved through a multi-faceted attack on endothelial cells, the primary cells lining blood vessels. Smaller fragments of angiostatin exhibit varying effects on endothelial cell growth; for instance, the K1 domain alone possesses over 50% of the inhibitory activity of angiostatin (K1-4), whereas the K4 domain is largely ineffective.[5][9] The anti-angiogenic activity is primarily mediated through three key mechanisms:
-
Inhibition of Endothelial Cell Proliferation: Kringle fragments are potent cytostatic agents for endothelial cells. Fragments such as K1-3 and K1-5 have been shown to specifically inhibit the proliferation of endothelial cells, a critical step in the formation of new blood vessels.[5][10] The K1 side of the angiostatin molecule is believed to be the primary driver of this anti-proliferative effect.[11]
-
Inhibition of Endothelial Cell Migration: Angiogenesis requires endothelial cells to migrate into the surrounding tissue to form new vascular tubes. The K2-K3 side of angiostatin is thought to be principally responsible for inhibiting this migratory process.[11] Kringle 5 (K5) has also been demonstrated to be a powerful inhibitor of endothelial cell migration.[12]
-
Induction of Endothelial Cell Apoptosis: Beyond halting proliferation and migration, certain kringle fragments can actively induce programmed cell death (apoptosis) in endothelial cells. Kringle 5, often studied in conjunction with K1-4 as the K1-5 fragment, is a known inducer of apoptosis in proliferating endothelial cells.[13][14] This apoptotic induction is a key mechanism for the regression of newly formed blood vessels.[5]
Quantitative Analysis of Kringle Fragment Activity
The biological activity of various plasminogen kringle fragments has been quantified in numerous studies. The following table summarizes key quantitative data, providing a comparative look at their potency.
| Fragment | Assay | Target/Cell Line | Metric | Value | Reference |
| K1-5 | Endothelial Cell Proliferation | Capillary Endothelial Cells | IC50 | ~50 pM | [5][9] |
| K1-3 | Binding Affinity | Fibrin Fragment DD | Kd | 0.02 µM | [15][16] |
| K5 | Binding Affinity | Fibrin Fragment DD | Kd | 0.054 µM | [15][16] |
| K5 (radiolabeled) | Endothelial Cell Migration | Human Microvascular Endothelial Cells (HMVEC) | IC50 | 0.2 nM | [13] |
| K1-3 | General Biological Activity | Endothelial Cells | Specific Activity | 5.5 x 105 IU/mg | [11] |
Molecular Mechanisms and Signaling Pathways
The anti-angiogenic effects of K1 and related fragments are mediated by their interaction with cell surface receptors and the subsequent activation or inhibition of intracellular signaling cascades.
Receptor Interactions
Several cell surface proteins have been identified as receptors or binding partners for plasminogen kringle fragments on endothelial cells:
-
Integrin αvβ3: This integrin is a known receptor for angiostatin molecules. Enhanced interaction with integrin αvβ3 has been linked to the increased anti-angiogenic activity of mutated K1-5 fragments.[7][17][18]
-
ATP Synthase: Cell surface ATP synthase has been implicated as a receptor for angiostatin.[10]
-
Glucose-Regulated Protein 78 (GRP78): Kringle 5 induces apoptosis in endothelial and tumor cells through its interaction with surface-expressed GRP78.[13][19]
-
Low-Density Lipoprotein Receptor-related Protein 1 (LRP1): LRP1 is required for rK5-induced apoptosis in brain microvascular endothelial cells, likely by mediating the internalization of GRP78.[19]
-
Fas: The Fas receptor (a death receptor) is involved in the anti-angiogenic action of angiostatin molecules like K1-3.[10]
Signaling Pathways
Upon receptor binding, Kringle fragments modulate key signaling pathways that control cell survival, proliferation, and death.
-
p53, FasL, and AKT Pathway: Angiostatin fragments K1-3, K1-4, and K1-4.5 have been shown to increase the expression of the tumor suppressor protein p53 and its downstream targets.[10] This leads to an enhancement of Fas Ligand (FasL)-mediated signaling, promoting apoptosis, and a concurrent decrease in the activation of the pro-survival kinase AKT.[10]
-
GRP78/LRP1-Mediated Apoptosis: Kringle 5 (K5) binds to GRP78 on the surface of endothelial cells. This interaction, which requires the scavenger receptor LRP1 for internalization, leads to the activation of the p38 MAP kinase pathway, ultimately resulting in apoptosis.[19]
-
Dual Autophagy and Apoptosis Pathway: K5 treatment can also trigger a dual response in endothelial cells. It upregulates Beclin 1, initiating autophagy, which acts as a survival mechanism.[14] However, prolonged exposure to K5 overcomes this response, leading to mitochondrial membrane depolarization and caspase-mediated apoptosis.[14] Interfering with the autophagic response can therefore enhance the pro-apoptotic effects of K5.[14]
Detailed Experimental Protocols
Characterizing the function of plasminogen kringle fragments involves a series of in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: In Vitro Endothelial Cell Proliferation Assay
This assay measures the ability of a kringle fragment to inhibit the growth of endothelial cells.
Methodology:
-
Cell Culture: Culture human endothelial cells (e.g., HUVECs, HMVECs) in complete medium (e.g., DMEM with 10% FBS) supplemented with pro-angiogenic growth factors like bFGF or VEGF.
-
Seeding: Seed the cells in 96-well plates at a density of 1x104 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with a low-serum medium (e.g., 0.1% BSA) containing various concentrations of the purified kringle fragment (e.g., K1-3, K1-5). Include a positive control (e.g., known inhibitor) and a negative control (vehicle).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Quantification: Assess cell proliferation using a standard method such as:
-
MTT Assay: Add MTT reagent to each well, incubate for 4 hours, then add solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.
-
BrdU Assay: Add BrdU to label proliferating cells, followed by fixation, addition of anti-BrdU antibody, and a colorimetric substrate. Read absorbance.
-
-
Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).
Protocol 2: In Vitro Endothelial Cell Migration (Boyden Chamber) Assay
This assay assesses the effect of kringle fragments on the directional migration of endothelial cells.
Methodology:
-
Chamber Preparation: Use a Boyden chamber apparatus with a porous membrane (e.g., 8 µm pore size) separating the upper and lower wells. Coat the underside of the membrane with an extracellular matrix protein like fibronectin or collagen to promote adhesion.
-
Chemoattractant: Fill the lower chamber with a low-serum medium containing a chemoattractant (e.g., VEGF or bFGF).
-
Cell Preparation: Harvest endothelial cells and resuspend them in a low-serum medium.
-
Treatment: Add various concentrations of the kringle fragment to the cell suspension.
-
Seeding: Add the cell suspension to the upper chamber of the Boyden apparatus.
-
Incubation: Incubate for 4-6 hours at 37°C to allow cells to migrate through the membrane toward the chemoattractant.
-
Quantification:
-
Analysis: Express the results as the number of migrated cells per field or as a percentage of the control group.
Protocol 3: In Vivo Matrigel Plug Angiogenesis Assay
This in vivo assay evaluates the effect of systemically or locally delivered kringle fragments on the formation of new blood vessels in a murine model.[21]
Methodology:
-
Matrigel Preparation: Thaw liquid Matrigel on ice and mix it with a pro-angiogenic factor such as VEGF or bFGF. For sustained release, the kringle fragment or a vector encoding it can also be mixed into the Matrigel.
-
Injection: Subcutaneously inject 0.5 mL of the Matrigel solution into the flank of syngeneic mice (e.g., C3H).[21] The Matrigel will solidify into a plug.
-
Treatment Administration: If not included in the plug, administer the treatment systemically. For example, via intravenous injection of an adenoviral vector expressing the kringle fragment (e.g., 5x109 pfu per animal).[21]
-
Incubation Period: Allow 7-14 days for blood vessels to infiltrate the Matrigel plug.
-
Plug Excision: Euthanize the mice and surgically remove the Matrigel plugs.
-
Histological Analysis:
-
Quantification: Quantify the microvessel density by counting the number of CD31-positive vessels per high-power field (e.g., 100x magnification).[21]
-
Analysis: Compare the microvessel density between treatment groups and the control group to determine the extent of angiogenesis inhibition.
Conclusion
The K1 fragment of plasminogen, both alone and as part of larger fragments like K1-3 and K1-5, is a potent endogenous inhibitor of angiogenesis. Its function is characterized by the inhibition of endothelial cell proliferation and migration, and the induction of apoptosis. These effects are mediated through specific interactions with cell surface receptors and the modulation of critical intracellular signaling pathways involving p53, AKT, and MAP kinases. The robust anti-angiogenic and anti-tumor effects demonstrated in preclinical models underscore the therapeutic potential of these fragments.[5][21] For researchers and drug development professionals, a thorough understanding of these mechanisms and the experimental protocols used to validate them is essential for harnessing the anti-cancer properties of plasminogen kringle domains.
References
- 1. mdpi.com [mdpi.com]
- 2. The Llinás group - Research - Human Plasminogen Kringle 1 [chem.cmu.edu]
- 3. Plasminogen Activation and Regulation of Fibrinolysis | Oncohema Key [oncohemakey.com]
- 4. Kringle domain - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 8. Inhibition of angiogenesis and tumor progression by hydrodynamic cotransfection of angiostatin K1-3, endostatin, and saxatilin genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppression of angiogenesis and tumor growth by the inhibitor K1–5 generated by plasmin-mediated proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-angiogenesis mediated by angiostatin K1-3, K1-4 and K1-4.5. Involvement of p53, FasL, AKT and mRNA deregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
- 12. High efficacy and minimal peptide required for the anti-angiogenic and anti-hepatocarcinoma activities of plasminogen K5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Kringle 5 of human plasminogen, an angiogenesis inhibitor, induces both autophagy and apoptotic death in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ukrbiochemjournal.org [ukrbiochemjournal.org]
- 16. Plasminogen fragments K 1-3 and K 5 bind to different sites in fibrin fragment DD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mutation of human plasminogen kringle 1-5 enhances anti-angiogenic action via increased interaction with integrin alpha(v)beta(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 19. Plasminogen Kringle 5 Induces Apoptosis of Brain Microvessel Endothelial Cells: Sensitization by Radiation and Requirement for GRP78 and LRP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Plasminogen fragment K1–5 improves survival in a murine hepatocellular carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
